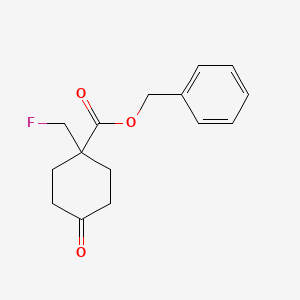
Benzyl 1-(fluoromethyl)-4-oxocyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 1-(fluoromethyl)-4-oxocyclohexanecarboxylate is an organic compound that features a fluoromethyl group attached to a cyclohexane ring, which is further substituted with a benzyl ester and a ketone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1-(fluoromethyl)-4-oxocyclohexanecarboxylate can be achieved through several methods. One common approach involves the fluoromethylation of a cyclohexanone derivative. This can be done using fluoroiodomethane and a radical initiator under visible light irradiation . The reaction typically requires a hydrogen- and halogen atom transfer reagent, such as tris(trimethylsilyl)silane, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 1-(fluoromethyl)-4-oxocyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ketone group may yield carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
Benzyl 1-(fluoromethyl)-4-oxocyclohexanecarboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its fluorinated structure makes it useful in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of materials with unique properties, such as increased resistance to degradation.
Mécanisme D'action
The mechanism of action of Benzyl 1-(fluoromethyl)-4-oxocyclohexanecarboxylate involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl 1-(chloromethyl)-4-oxocyclohexanecarboxylate
- Benzyl 1-(bromomethyl)-4-oxocyclohexanecarboxylate
- Benzyl 1-(iodomethyl)-4-oxocyclohexanecarboxylate
Uniqueness
Benzyl 1-(fluoromethyl)-4-oxocyclohexanecarboxylate is unique due to the presence of the fluoromethyl group, which imparts distinct physicochemical properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C15H17FO3 |
|---|---|
Poids moléculaire |
264.29 g/mol |
Nom IUPAC |
benzyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H17FO3/c16-11-15(8-6-13(17)7-9-15)14(18)19-10-12-4-2-1-3-5-12/h1-5H,6-11H2 |
Clé InChI |
IJHHNXSKVUKTAT-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1=O)(CF)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 7-(3-methoxy-4-(methoxycarbonyl)phenyl)-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B13045291.png)
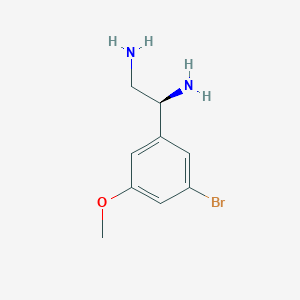
![1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13045295.png)

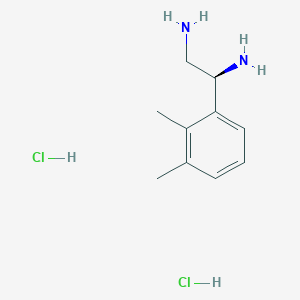
![1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine 2HCl](/img/structure/B13045303.png)
![2-Benzyl 9-ethyl 7-benzyl-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate](/img/structure/B13045308.png)

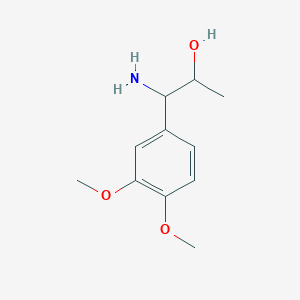
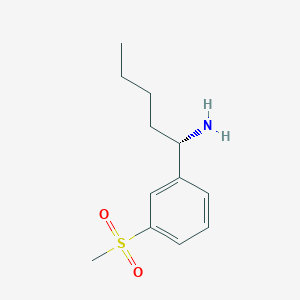
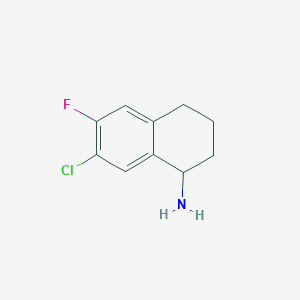
![(3-Methyl-[1,2,4]triazolo[4,3-A]pyridin-8-YL)methanol](/img/structure/B13045341.png)
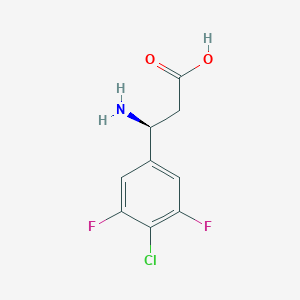
![1-(5-(Trifluoromethyl)pyridin-2-YL)-3-azabicyclo[3.1.0]hexane hcl](/img/structure/B13045351.png)
